(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one
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Overview
Description
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one is a chiral compound with significant interest in the field of organic chemistry. This compound features a hydroxy group, a methoxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol reaction between a suitable aldehyde and a ketone, followed by selective reduction and functional group transformations to introduce the hydroxy, methoxy, and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol reactions followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Methyl-4-hydroxy-4-(4-nitrophenyl)-2-butanone
- (3S,4S)-3-azido-4-hydroxy-4-(2-nitrophenyl)-2-butanone
- (3S,4S)-1,3,4-Trihydroxy-4-(4-nitrophenyl)-2-butanone
Uniqueness
(3S,4S)-4-Hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
901373-28-2 |
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Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(3S,4S)-4-hydroxy-3-methoxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO5/c1-7(13)11(17-2)10(14)8-3-5-9(6-4-8)12(15)16/h3-6,10-11,14H,1-2H3/t10-,11+/m0/s1 |
InChI Key |
RRAOQFFIDKJDKU-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)[C@H]([C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)OC |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
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